3-(Dimethylamino)acrylaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-(Dimethylamino)acrylaldehyde and related compounds has been explored through various chemical methodologies. For instance, Madhu et al. (2013) describe the synthesis of 3,5-bis(acrylaldehyde) boron-dipyrromethene, highlighting the compound's application in the detection of cysteine and homocysteine in living cells, indicating the compound's selective reactivity towards certain amino acids and thiol-containing compounds (Madhu, Gonnade, & Ravikanth, 2013). Additionally, Henkel (2004) discusses the use of 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin for the synthesis of imidazole-4-carboxylic acids, demonstrating the compound's utility in facilitating reactions under specific conditions (Henkel, 2004).
Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)acrylaldehyde plays a crucial role in its reactivity and the types of chemical reactions it can participate in. Singh et al. (2014) conducted a mixed experimental and DFT study on a related compound, providing insights into the molecular interactions and stability of the structure through spectral techniques and theoretical findings (Singh, Rawat, & Sahu, 2014). Such analyses are essential for understanding the fundamental properties that make 3-(Dimethylamino)acrylaldehyde a valuable compound in synthetic chemistry.
Chemical Reactions and Properties
3-(Dimethylamino)acrylaldehyde's reactivity is highlighted in various chemical reactions, demonstrating its versatility as a building block in organic synthesis. For example, Zhang et al. (2015) discuss the nickel-catalyzed C-N borylation of aryl- and benzyl-dimethylamines, showcasing the compound's potential in transforming Me2N-containing organic molecules into various functional molecules through existing C-B functionalization methods (Zhang, Hagihara, & Itami, 2015).
Physical Properties Analysis
Understanding the physical properties of 3-(Dimethylamino)acrylaldehyde, such as solubility, melting point, and boiling point, is crucial for its application in different chemical contexts. While specific studies focusing solely on the physical properties of 3-(Dimethylamino)acrylaldehyde were not identified, research on related compounds provides valuable insights into how such properties can influence reactivity and application in synthesis.
Chemical Properties Analysis
The chemical properties of 3-(Dimethylamino)acrylaldehyde, including its nucleophilicity, electrophilicity, and ability to participate in various organic reactions, are central to its utility in synthetic organic chemistry. Studies like those by Jing et al. (2017) on the enantioselective union of precursors using cobalt salts and chiral ligands exemplify the strategic use of compounds with similar functionalities to 3-(Dimethylamino)acrylaldehyde in advanced synthetic applications (Jing, Balasanthiran, Pagar, Gallucci, & RajanBabu, 2017).
Scientific Research Applications
Synthesis of Heterocyclic Compounds and Non-Linear Optical Materials : A study demonstrated the synthesis of a pyrrole-containing chalcone derivative from 3-(Dimethylamino)acrylaldehyde, indicating its potential in forming new heterocyclic compounds. The derivative also showed significant non-linear optical material properties (Singh, Rawat, & Sahu, 2014).
Eco-Friendly Transamination and Aza-Annulation Reactions : Ethyl 3-dimethylamino acrylates, derived from 3-(Dimethylamino)acrylaldehyde, were used in solvent-free synthesis of β-hydrazino acrylates and dihydropyrazol-3-ones. This study highlights an efficient and mild approach to synthesize these compounds using microwave irradiations (Meddad et al., 2001).
Crystal Structure Analysis : Research focused on the Z/E-Isomerism of a compound derived from 3-(Dimethylamino)acrylaldehyde, analyzing their crystal structures and intermolecular interactions. This study offers insights into the molecular geometry and stability of such compounds (Tammisetti et al., 2018).
Detection of Indoles and Related Compounds : 3-(Dimethylamino)acrylaldehyde has been used as a sensitive reagent for detecting indoles and related compounds on paper chromatograms. This application is particularly useful in analytical chemistry for identifying specific organic compounds (Durkee & Sirois, 1964).
Synthesis of Enaminone-Based Heterocyclic Compounds : Another study reported the use of 3-(Dimethylamino)acrylaldehyde in synthesizing azole systems with potential biological activities. The synthesized compounds exhibited significant anti-microbial activity (Azab, Break, & El-Zahrani, 2016).
Corrosion Inhibition : A derivative of 3-(Dimethylamino)acrylaldehyde was investigated as a corrosion inhibitor for mild steel, demonstrating its utility in industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMPLDPCKRASL-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Record name | 3-Dimethylaminoacrolein | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)acrylaldehyde | |
CAS RN |
927-63-9, 692-32-0 | |
Record name | 3-(Dimethylamino)acrylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dimethylaminoacrolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(dimethylamino)acrylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(dimethylamino)prop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DIMETHYLAMINOACROLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MVV69JD7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.